1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester
Overview
Description
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the esterification of 1-Indolizinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester can be compared with other similar compounds such as:
Indole derivatives: These compounds share a similar indole ring structure and exhibit diverse biological activities.
Indolizine derivatives: Compounds with variations in the indolizine ring or different substituents may have unique properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties .
Properties
IUPAC Name |
ethyl 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)10-8-9(2)13-7-5-4-6-11(10)13/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEFJKUZBZIMFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCN2C(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460488 | |
Record name | 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61009-79-8 | |
Record name | 1-Indolizinecarboxylic acid, 5,6,7,8-tetrahydro-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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